molecular formula C9H7N3O3 B8396543 2-Methyl-5-nitrophthalazin-1-one

2-Methyl-5-nitrophthalazin-1-one

Cat. No.: B8396543
M. Wt: 205.17 g/mol
InChI Key: PQHXXUIDHGVNKE-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrophthalazin-1-one is a nitro-substituted phthalazinone derivative characterized by a methyl group at the 2-position and a nitro group at the 5-position of the phthalazinone ring. This compound is of interest in organic synthesis and medicinal chemistry due to the electronic and steric effects imparted by its substituents. Key inferred properties include:

  • Molecular Formula: C₉H₇N₃O₃
  • Molecular Weight: ~206.17 g/mol (estimated by adding the mass of a methyl group to 5-nitrophthalazin-1(2H)-one ).

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-methyl-5-nitrophthalazin-1-one

InChI

InChI=1S/C9H7N3O3/c1-11-9(13)6-3-2-4-8(12(14)15)7(6)5-10-11/h2-5H,1H3

InChI Key

PQHXXUIDHGVNKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=N1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Methyl-5-nitrophthalazin-1-one with its closest analog, 5-Nitrophthalazin-1(2H)-one , and other related compounds:

Property This compound (Inferred) 5-Nitrophthalazin-1(2H)-one 6-Nitrophthalazin-1(2H)-one (Hypothetical)
Molecular Formula C₉H₇N₃O₃ C₈H₅N₃O₃ C₈H₅N₃O₃
Molecular Weight (g/mol) ~206.17 191.14 191.14
Boiling Point Not reported Not available Not reported
Storage Conditions Likely inert atmosphere, room temperature* Inert atmosphere, room temperature Not reported
Hazard Statements H302 (speculative)† H302 (Harmful if swallowed) Not classified

Notes:

  • *Storage conditions inferred from structural similarity to 5-nitrophthalazin-1(2H)-one.
  • †Toxicity data for the methylated derivative is unavailable; H302 is assumed based on the nitro group’s presence.
Key Differences:

Molecular Weight and Lipophilicity : The methyl group increases molecular weight by ~15 g/mol, likely enhancing lipophilicity compared to 5-nitrophthalazin-1(2H)-one. This could improve membrane permeability in biological systems but reduce aqueous solubility.

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